N-Butyl-L-histidine

Enzyme Inhibition Histidine Decarboxylase N-Alkyl Histidine SAR

N-Butyl-L-histidine (IUPAC: (2S)-2-(butylamino)-3-(1H-imidazol-5-yl)propanoic acid) is a synthetic N-alkylated derivative of the proteinogenic amino acid L-histidine. With molecular formula C10H17N3O2 and molecular weight 211.26 g/mol, it features a four-carbon butyl chain attached to the α-amino nitrogen, distinguishing it from shorter N-alkyl histidine analogs.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 58813-23-3
Cat. No. B14622313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-L-histidine
CAS58813-23-3
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCCNC(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C10H17N3O2/c1-2-3-4-12-9(10(14)15)5-8-6-11-7-13-8/h6-7,9,12H,2-5H2,1H3,(H,11,13)(H,14,15)/t9-/m0/s1
InChIKeyJYXMNARRSCPLBW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-L-histidine (CAS 58813-23-3): A Lipophilic N-Alkylated Histidine for Specialized Peptide and Enzyme Research


N-Butyl-L-histidine (IUPAC: (2S)-2-(butylamino)-3-(1H-imidazol-5-yl)propanoic acid) is a synthetic N-alkylated derivative of the proteinogenic amino acid L-histidine. With molecular formula C10H17N3O2 and molecular weight 211.26 g/mol, it features a four-carbon butyl chain attached to the α-amino nitrogen, distinguishing it from shorter N-alkyl histidine analogs . This structural modification imparts markedly higher lipophilicity (calculated LogP ≈ 1.19) while retaining the imidazole side chain characteristic of histidine . The compound is primarily utilized as a building block in peptide synthesis, as a physicochemical probe in biochemical studies, and in structure-activity relationship (SAR) investigations of histidine-dependent enzymes.

Why N-Butyl-L-histidine Cannot Be Replaced by Shorter N-Alkyl Histidines in Critical Assays


N-Alkyl histidine derivatives are not functionally interchangeable. The length of the N-alkyl chain governs key molecular properties including lipophilicity, steric bulk, conformational flexibility, and enzyme recognition [1]. As demonstrated by DeGraw et al., α-methylhistidine inhibits histidine decarboxylase, whereas the α-n-butyl analogue is completely inactive at 10⁻³ M [2]. Furthermore, the calculated octanol-water partition coefficient (LogP) jumps from negative values for N-methyl and N-propyl analogs to approximately +1.19 for the N-butyl derivative, indicating a qualitative shift in hydrophobicity that affects solubility, membrane partitioning, and protein binding . Substituting N-butyl-L-histidine with a shorter-chain analog without adjusting experimental conditions may therefore invalidate quantitative results in enzyme assays, peptide design, and pharmacological profiling.

Quantitative Differentiation Evidence for N-Butyl-L-histidine Against Closest N-Alkyl Analogs


Complete Inactivity of N-Butyl-L-histidine Against Histidine Decarboxylase Contrasts with Active Shorter-Chain Analogs

The α-n-butyl analogue of histidine (N-butyl-L-histidine) is completely inactive as an inhibitor of specific histidine decarboxylase at 10⁻³ M, whereas the α-methyl analogue retains inhibitory activity [1]. This represents a binary functional difference within the same assay system.

Enzyme Inhibition Histidine Decarboxylase N-Alkyl Histidine SAR

LogP of N-Butyl-L-histidine Exceeds That of N-Methyl and N-Propyl Analogs by Over 2.5 Log Units

N-Butyl-L-histidine exhibits a calculated LogP of 1.19, whereas N-methyl-L-histidine has a LogP range of -1.60 to -3.4 and N-propyl-L-histidine has an XlogP of -1.8 [1]. The increase of 2.8–4.6 log units represents a >100-fold shift in octanol-water partitioning.

Lipophilicity LogP Membrane Permeability N-Alkyl Histidine

Increased Rotatable Bond Count in N-Butyl-L-histidine Provides Greater Conformational Flexibility Than Shorter N-Alkyl Histidines

N-Butyl-L-histidine possesses 7 rotatable bonds, compared with 5 for N-methyl- and N-ethyl-L-histidine and 6 for N-propyl-L-histidine . The additional rotatable bond(s) arise from the extended butyl side chain.

Conformational Flexibility Rotatable Bonds Peptide Design N-Alkyl Histidine

N-Butyl-L-histidine Retains a Moderate Polar Surface Area (78.01 Ų) Despite Its Enhanced Lipophilicity

The calculated topological polar surface area (PSA) of N-butyl-L-histidine is 78.01 Ų . This is only 14 Ų lower than that of unmodified L-histidine (PSA ≈ 92 Ų) [1] and comparable to N-methyl and N-propyl analogs, indicating that the butyl substitution does not abolish the hydrogen-bonding capacity of the core histidine scaffold.

Polar Surface Area Drug-likeness Physicochemical Profile N-Alkyl Histidine

Optimal Application Scenarios for N-Butyl-L-histidine Driven by Quantitative Differentiation Data


Negative Control in Histidine Decarboxylase Enzyme Assays

Because α-n-butyl-L-histidine is completely inactive against specific histidine decarboxylase at 10⁻³ M, it serves as an ideal negative control compound when screening inhibitors or characterizing enzyme specificity [1]. Unlike methyl or ethyl analogs that retain some inhibitory activity and may confound results, the butyl derivative provides a true null-activity baseline in the same chemical scaffold family.

Design of Lipophilic Peptide Conjugates Requiring Enhanced Membrane Permeability

With a LogP of approximately 1.19—roughly 100- to 10,000-fold more lipophilic than N-methyl or N-propyl histidines—N-butyl-L-histidine is the building block of choice when introducing a histidine residue into peptide sequences intended for membrane translocation or hydrophobic protein binding pockets [2]. The retained PSA of 78 Ų ensures the conjugate does not become excessively insoluble.

Structure-Activity Relationship (SAR) Studies Across the N-Alkyl Histidine Series

N-Butyl-L-histidine represents the most lipophilic and conformationally flexible member of the linear N-alkyl histidine series (methyl → ethyl → propyl → butyl). Its inclusion in SAR campaigns allows researchers to establish the upper boundary of chain-length tolerance for a given biological target, using the progressive changes in LogP, rotatable bonds, and enzyme inhibitory activity as quantitative landmarks [1][2].

Synthetic Intermediate for Complex Molecule Construction

The N-butyl group can function as a lipophilic protecting group or a hydrophobic anchor during multi-step organic synthesis. The 7 rotatable bonds and elevated LogP differentiate it from shorter N-alkyl histidine intermediates, enabling distinct solubility and chromatographic behavior that facilitates purification of intermediates [1].

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